molecular formula C19H22INO4 B589200 1,2-Dehydro Reticuline Iodide CAS No. 21411-21-2

1,2-Dehydro Reticuline Iodide

Cat. No. B589200
CAS RN: 21411-21-2
M. Wt: 455.292
InChI Key: UKZNQWRHVOGFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,2-Dehydro Reticuline Iodide” is a chemical compound with the molecular formula C19H22INO4 . It is also known by other names such as “1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide” and "3,4-Dihydro-7-hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methylisoquinolinium Iodide" .


Molecular Structure Analysis

The molecular weight of “1,2-Dehydro Reticuline Iodide” is 455.3 g/mol . The InChI string representation of its structure is “InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H” and its canonical SMILES representation is "C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-]" .


Physical And Chemical Properties Analysis

“1,2-Dehydro Reticuline Iodide” is a solid compound . It has a melting point of 180-184°C (dec.) . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 455.05936 g/mol . Its topological polar surface area is 61.9 Ų . It has a heavy atom count of 25 .

Scientific Research Applications

Proteomics Research

1,2-Dehydro Reticuline Iodide: is utilized in proteomics research due to its biochemical properties. It serves as a reference compound for proteomic analysis, aiding in the identification and quantification of proteins within complex biological samples .

Alkaloid Biosynthesis Studies

This compound plays a crucial role in the study of alkaloid biosynthesis , particularly in plants like the opium poppy. It is involved in the conversion process of (S)-reticuline to ®-reticuline, which is a key step in the formation of morphinan alkaloids used for pain relief .

Molecular Mechanism Research

Researchers have explored the molecular mechanisms of radioactive-iodine refractory differentiated thyroid cancer (RAIR-DTC) . Understanding the role of 1,2-Dehydro Reticuline Iodide in these mechanisms can lead to the development of new therapeutic targets and treatments .

Synthetic Chemistry

In synthetic chemistry, 1,2-Dehydro Reticuline Iodide is used as a certified reference material for ensuring highly accurate and reliable data analysis. Its stability and well-defined characteristics make it an ideal standard for chemical assays .

Drug Development

The compound’s involvement in the biosynthesis of morphinan alkaloids makes it significant in the development of new analgesic drugs. By understanding its role in this pathway, researchers can potentially create synthetic routes for producing opiate drugs .

Genetic Engineering

1,2-Dehydro Reticuline Iodide: is also important in genetic engineering research. By studying its role in plant alkaloid production, scientists can engineer plants or microbes to produce specific alkaloids, which has implications for pharmaceutical manufacturing .

Targeted Therapy

Understanding the role of 1,2-Dehydro Reticuline Iodide in thyroid cancer can aid in the development of targeted therapy options. It may help in designing drugs that specifically target the molecular pathways altered in RAIR-DTC .

Future Directions

“1,2-Dehydro Reticuline Iodide” is available for purchase for biochemical research . Its future applications and directions would depend on the outcomes of this research.

properties

IUPAC Name

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZNQWRHVOGFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747457
Record name 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dehydro Reticuline Iodide

CAS RN

21411-21-2
Record name 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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